molecular formula C16H22ClNO3 B1583291 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride CAS No. 637-21-8

8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride

Cat. No.: B1583291
CAS No.: 637-21-8
M. Wt: 311.80 g/mol
InChI Key: FRMDDIJBLQNNTC-MOTQWOLNSA-N
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Description

This compound belongs to the class of organic compounds known as tropane alkaloids . These are organic compounds containing the nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane . The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . As an alternative, there are a number of important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture or in a desymmetrization process starting from achiral tropinone derivatives .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a nitrogenous bicyclic alkaloid parent N-Methyl-8-azabicyclo[3.2.1]octane . The InChI code for this compound is 1S/C18H25NO2.ClH/c1-3-17(13-7-5-4-6-8-13)18(20)21-16-11-14-9-10-15(12-16)19(14)2;/h4-8,14-17H,3,9-12H2,1-2H3;1H .


Chemical Reactions Analysis

The synthesis of this compound involves asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone using a rhodium (ii) complex/chiral Lewis acid binary system . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes .


Physical and Chemical Properties Analysis

The molecular weight of this compound is 323.86 . More detailed physical and chemical properties are not available in the current resources.

Scientific Research Applications

Radiochemistry Applications

Rzeszotarski et al. (1984) synthesized radioiodinated derivatives for potential radiopharmaceutical applications, focusing on labeling techniques and preliminary distribution studies to identify compounds localizing in organs with a high concentration of muscarinic receptors due to binding to those receptors Rzeszotarski et al., 1984.

Receptor Binding Studies

McPherson et al. (1995) evaluated isomers of iodine-125-labeled 1-azabicyclo[2.2.2]oct-3-yl alpha-hydroxy-alpha-(1-iodo-1-propen-3-yl)-alpha-phenylacetate, demonstrating high affinity and selectivity for the muscarinic acetylcholinergic receptor (mAChR), indicating potential for SPECT imaging of cerebral and cardiac mAChR receptor densities McPherson et al., 1995.

Synthetic Chemistry

Cheng et al. (1992) studied the disposition of 8-methyl-8-azabicyclo[3,2,1]octan-3-yl 3,5-dichlorobenzoate, a potent 5-hydroxytryptamine antagonist, in dogs and monkeys, detailing metabolism and excretion pathways. This work contributes to understanding the pharmacokinetics of similar bicyclic compounds Cheng et al., 1992.

Nanjappan et al. (1992) synthesized stereoisomers of 1-azabicyclo[2.2.2]oct-3-yl-α-hydroxy-α-(4-phenylboronic acid)-α-phenylacetate, exploring a new approach to synthesis and isomer separation, which may inform methods for producing similarly structured compounds Nanjappan et al., 1992.

Safety and Hazards

The safety information available indicates that this compound is an irritant . More detailed safety and hazard information is not available in the current resources.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride' involves the reaction of 8-methyl-8-azabicyclo[3.2.1]octan-3-one with phenylacetic acid in the presence of a base to form the ester intermediate, which is then hydrolyzed to form the final product. The hydrochloride salt is formed by reacting the product with hydrochloric acid.", "Starting Materials": [ "8-methyl-8-azabicyclo[3.2.1]octan-3-one", "Phenylacetic acid", "Base (e.g. sodium hydroxide)", "Hydrochloric acid" ], "Reaction": [ "Step 1: 8-methyl-8-azabicyclo[3.2.1]octan-3-one is reacted with phenylacetic acid in the presence of a base (e.g. sodium hydroxide) to form the ester intermediate, 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate.", "Step 2: The ester intermediate is hydrolyzed using an acid (e.g. hydrochloric acid) to form the final product, 8-Methyl-8-azabicyclo[3.2.1]octan-3-yl 2-hydroxy-2-phenylacetate hydrochloride." ] }

CAS No.

637-21-8

Molecular Formula

C16H22ClNO3

Molecular Weight

311.80 g/mol

IUPAC Name

[(1S,5R)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl] 2-hydroxy-2-phenylacetate;hydrochloride

InChI

InChI=1S/C16H21NO3.ClH/c1-17-12-7-8-13(17)10-14(9-12)20-16(19)15(18)11-5-3-2-4-6-11;/h2-6,12-15,18H,7-10H2,1H3;1H/t12-,13+,14?,15?;

InChI Key

FRMDDIJBLQNNTC-MOTQWOLNSA-N

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Cl

SMILES

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Cl

Canonical SMILES

CN1C2CCC1CC(C2)OC(=O)C(C3=CC=CC=C3)O.Cl

Pictograms

Acute Toxic; Irritant

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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